

A Technical Guide to the Molecular Structure and Stereochemistry of Dencichine

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Compound of Interest		
Compound Name:	Dencichine	
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Abstract: **Dencichine**, a non-protein amino acid, is a key bioactive compound found in traditional medicinal herbs such as Panax notoginseng and is also identified as a neurotoxic agent in plants like Lathyrus sativus.[1] Its chemical identity is β -N-oxalyl-L- α , β -diaminopropionic acid (β -ODAP).[1][2] This compound exhibits significant pharmacological activities, most notably as a hemostatic agent, but also possesses anti-inflammatory and bone-protective effects.[2][3] This technical guide provides an in-depth analysis of the molecular structure and absolute stereochemistry of **Dencichine**. It consolidates physicochemical data, details experimental protocols for its synthesis and analysis, and illustrates its interactions with key biological pathways. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Molecular Identity and Structure

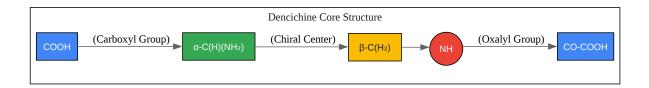
Dencichine is structurally derived from L- α , β -diaminopropionic acid, where the β -amino group is acylated with an oxalyl group.[4][5] This unique structure is responsible for its diverse biological activities.

- Systematic IUPAC Name: (2S)-2-amino-3-(oxaloamino)propanoic acid[4][6]
- Common Names: Dencichine, Dencichin, β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP),
 BOAA[1][3][5]
- CAS Registry Number: 5302-45-4[4][7]



- Molecular Formula: C₅H₈N₂O₅[4][7][8]
- Molecular Weight: 176.13 g/mol [3][4]

The core structure consists of a propanoic acid backbone with two amino groups at the α and β positions (C2 and C3). The α -carbon is a chiral center, conferring specific stereoisomerism to the molecule. The β -amino group is attached to an oxalyl moiety.



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Figure 1: Functional groups of the **Dencichine** molecule.

Stereochemistry and Absolute Configuration

The stereochemistry of **Dencichine** is critical to its biological function. The molecule contains a single stereocenter at the α -carbon (C2).

- Chiral Center: The C2 carbon atom is bonded to four different substituents: a hydrogen atom (-H), an amino group (-NH₂), a carboxyl group (-COOH), and a -CH₂NH(CO)COOH group.
- Absolute Configuration: The absolute configuration of the naturally occurring **Dencichine** is
 (S), as determined by the Cahn-Ingold-Prelog (CIP) priority rules.[3][4] This corresponds to
 the L-configuration in the D/L system for amino acids, as it is structurally related to L-alanine.
 [7] The InChIKey, NEEQFPMRODQIKX-REOHCLBHSA-N, and Isomeric SMILES, C(- INVALID-LINK--N)NC(=O)C(=O)O, definitively encode this stereochemistry.[4][6]

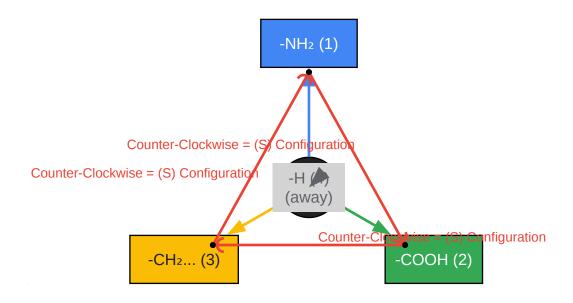
The CIP priority is assigned as follows:

-NH₂ (highest atomic number)



- -COOH
- -CH2NH(CO)COOH
- -H (lowest priority)

With the lowest priority group (-H) oriented away from the viewer, the sequence from priority 1 to 3 proceeds in a counter-clockwise direction, defining the stereocenter as (S).



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Figure 2: Cahn-Ingold-Prelog priority assignment for Dencichine's chiral center.

Physicochemical and Analytical Data

Quantitative data for **Dencichine** has been established through various analytical techniques, which are crucial for its identification, quantification, and quality control.



Property	Value	Source
Molecular Weight	176.13	[3]
Exact Mass	176.0433	[3]
Elemental Analysis	C: 34.10%, H: 4.58%, N: 15.91%, O: 45.42%	[3]
Melting Point	206°C	[5]
Density	1.6 ± 0.1 g/cm ³	[5]
Refractive Index	1.556	[5]
Appearance	Crystalline Solid	[9]
Table 1: Physicochemical Properties of Dencichine.		

Parameter	HPLC-DAD	GC-MS (with ECF derivatization)
Linearity Range	6.25 - 400 μg/mL	10 - 800 μg/mL
Correlation Coefficient	R ² = 0.9993	r ² = 0.9988
Limit of Detection (LOD)	0.10 μg/mL	0.5 μg/mL
Limit of Quantification (LOQ)	0.33 μg/mL	2 μg/mL
Source	[2]	[10]
Table 2: Quantitative Analytical Parameters for Dencichine.		

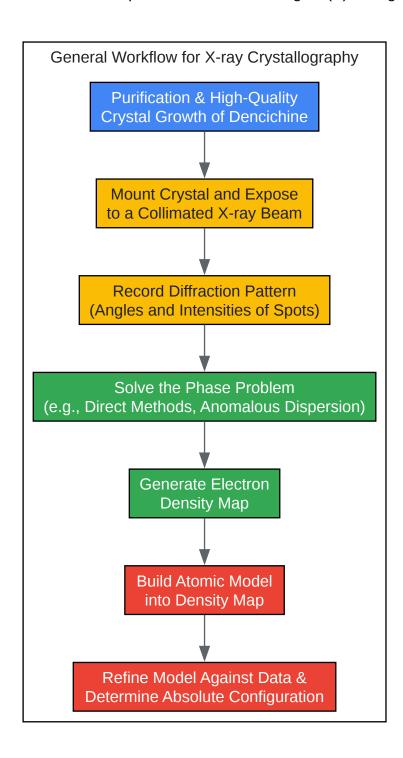
Experimental Protocols

The structural elucidation and synthesis of **Dencichine** rely on established chemical and analytical methodologies.

Structural Elucidation: X-ray Crystallography



X-ray crystallography is the definitive method for determining the three-dimensional atomic structure and absolute configuration of a crystalline molecule.[11][12] While a specific crystallographic report for **Dencichine** was not detailed in the provided results, the general workflow is a standard and essential procedure for confirming its (S)-configuration.



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Figure 3: Standard experimental workflow for structural determination via X-ray crystallography.

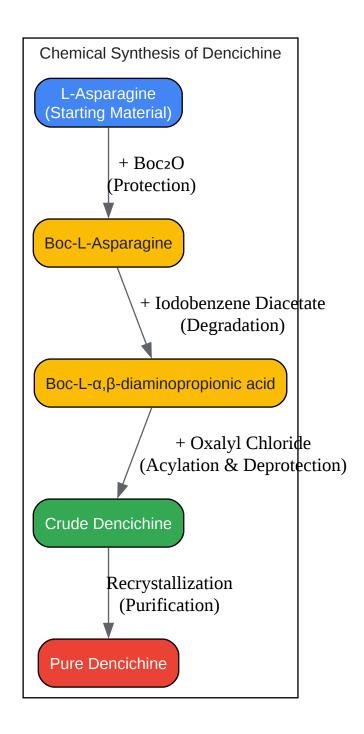
Chemical Synthesis

An improved chemical synthesis method for **Dencichine** has been developed to overcome low extraction rates from natural sources.[13] The process starts with L-asparagine, ensuring the correct stereochemistry is maintained throughout the synthesis.

Protocol Summary:

- Protection: L-asparagine is reacted with tert-Butyl dicarbonate (Boc₂O) in a basic solution at room temperature to yield Boc-L-asparagine.[13]
- Degradation/Rearrangement: Boc-L-asparagine undergoes a Hofmann-like rearrangement using iodobenzene diacetate in an acidic mixed solvent system (e.g., acetonitrile, water, citric acid) to produce Boc-L-α,β-diaminopropionic acid.[13]
- Acylation: The protected diaminopropionic acid is then reacted with oxalyl chloride in a solvent such as 1,4-dioxane at room temperature for approximately 6 hours.[13]
- Deprotection & Purification: The resulting crude product is processed and recrystallized to yield pure **Dencichine**.[13]





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Figure 4: Workflow for the chemical synthesis of **Dencichine** from L-asparagine.

Biological Context and Signaling Pathways

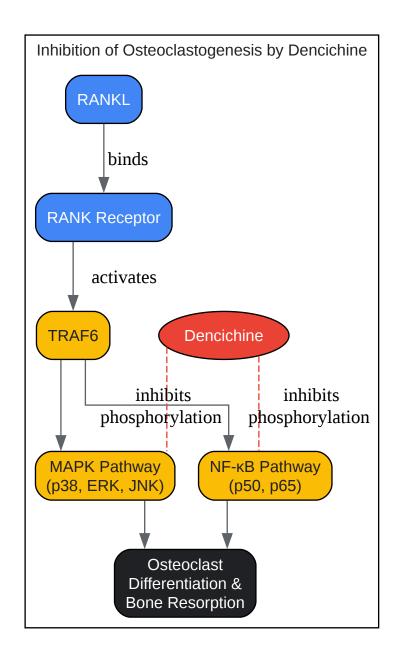
Dencichine's therapeutic effects are linked to its interaction with specific cellular signaling pathways. Its ability to modulate osteoclastogenesis is of particular interest for treating bone



loss diseases.

Inhibition of Osteoclastogenesis

In vivo studies have shown that **Dencichine** can alleviate bone loss.[2] At the molecular level, it suppresses the differentiation of osteoclasts (osteoclastogenesis) by inhibiting key signaling pathways mediated by RANKL (Receptor Activator of Nuclear Factor κB Ligand).[3] Specifically, **Dencichine** prevents the phosphorylation of essential components in the NF-κB (p50, p65) and MAPK (p38, ERK, JNK) pathways.[3]



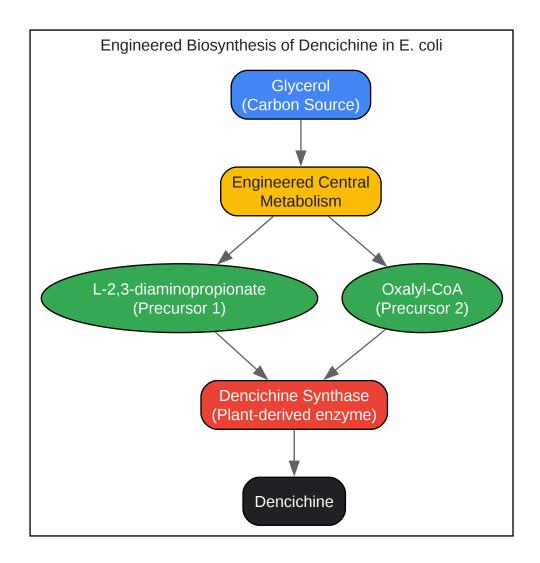


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Figure 5: Dencichine's inhibitory action on RANKL-mediated signaling pathways.

Engineered Biosynthesis

To provide a sustainable source of **Dencichine**, an artificial biosynthetic pathway has been successfully engineered in Escherichia coli.[14][15] This synthetic biology approach circumvents the challenges of chemical synthesis and extraction from natural sources. The pathway is designed around the synthesis of two key precursors, L-2,3-diaminopropionate and oxalyl-CoA, which are then fused by a **dencichine** synthase enzyme.[15]



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Figure 6: Simplified workflow of the engineered de novo biosynthesis of **Dencichine**.

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